molecular formula C12H19NO6 B2912314 Boc-D-asp(oall)-OH CAS No. 207120-58-9

Boc-D-asp(oall)-OH

Cat. No. B2912314
CAS RN: 207120-58-9
M. Wt: 273.285
InChI Key: WZMNSEVEWIDHND-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-D-asp(oall)-OH” is a chemical compound used in research . It’s also known as Boc-Asp-OtBu . The CAS number for this compound is 34582-32-6 .


Synthesis Analysis

The synthesis of “Boc-D-asp(oall)-OH” involves multi-step reactions . One of the methods includes the use of boron trifluoride diethyl etherate and dichloromethane, followed by palladium 10% on activated carbon and hydrogen .


Molecular Structure Analysis

The molecular formula of “Boc-D-asp(oall)-OH” is C₁₃H₂₃NO₆ . The molar mass of this compound is 289.32 g/mol .


Chemical Reactions Analysis

“Boc-D-asp(oall)-OH” is an aspartic acid derivative . It’s used in various chemical reactions, particularly in the field of peptide synthesis .


Physical And Chemical Properties Analysis

“Boc-D-asp(oall)-OH” is a solid compound with a white to off-white color . It has a molar mass of 289.32 g/mol . The compound is stable under normal temperatures and pressures .

Mechanism of Action

Target of Action

Boc-D-asp(oall)-OH is an aspartic acid derivative . Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of other amino acids and some key metabolic processes.

Mode of Action

This process is vital for the biosynthesis of proteins and other amino acids .

Biochemical Pathways

Aspartic acid, the parent compound of Boc-D-asp(oall)-OH, is involved in several biochemical pathways. It plays a role in the citric acid cycle, also known as the Krebs cycle, which is a key metabolic pathway for energy production. It is also involved in the urea cycle, which helps detoxify ammonia in the body . .

Pharmacokinetics

Aspartic acid is known to be well-absorbed in the gastrointestinal tract and distributed throughout the body, where it can be metabolized and excreted .

Result of Action

As an aspartic acid derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Safety and Hazards

When handling “Boc-D-asp(oall)-OH”, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-5-6-18-9(14)7-8(10(15)16)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,15,16)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMNSEVEWIDHND-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-asp(oall)-OH

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